molecular formula C18H16N8O3 B11542604 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11542604
M. Wt: 392.4 g/mol
InChI Key: VVKWYFAYAFLLCA-AWQFTUOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, including the formation of the triazole ring, the introduction of the oxadiazole moiety, and the final condensation with the naphthalen-1-ylmethylidene group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially unique properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings.

    Oxadiazole Derivatives: Compounds containing the oxadiazole moiety.

    Hydrazide Derivatives: Compounds with similar hydrazide functional groups.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H16N8O3

Molecular Weight

392.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N-[(E)-naphthalen-1-ylmethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C18H16N8O3/c1-28-10-14-15(21-25-26(14)17-16(19)23-29-24-17)18(27)22-20-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,10H2,1H3,(H2,19,23)(H,22,27)/b20-9+

InChI Key

VVKWYFAYAFLLCA-AWQFTUOYSA-N

Isomeric SMILES

COCC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

COCC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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